1-(4-Thiophen-3-yl-phenyl)-ethanone

Description

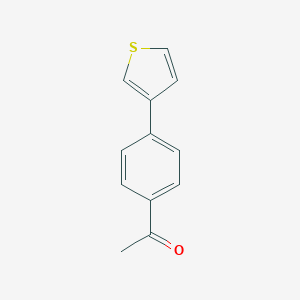

Structure

3D Structure

Properties

IUPAC Name |

1-(4-thiophen-3-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHFXTBRCQXCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401896 | |

| Record name | 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172035-84-6 | |

| Record name | 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Thiophen-3-yl-phenyl)-ethanone molecular weight and formula

Technical Whitepaper: 1-(4-Thiophen-3-yl-phenyl)-ethanone Subtitle: Structural Characterization, Synthetic Protocols, and Strategic Utility in Drug Discovery

Executive Summary

In the landscape of heterocyclic building blocks, 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) represents a critical "linker scaffold." By bridging a lipophilic, electron-rich thiophene moiety with an electron-withdrawing acetophenone group, this molecule serves as a versatile biaryl ketone. It is extensively utilized as an intermediate in the synthesis of optoelectronic materials (OLEDs) and as a pharmacophore in medicinal chemistry, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) where the thiophene ring acts as a bioisostere for phenyl rings.

This guide provides a rigorous technical profile, validated synthetic workflows, and structural characterization data designed for application scientists and process chemists.

Physicochemical Profile

The following data constitutes the baseline identity for 1-(4-Thiophen-3-yl-phenyl)-ethanone.

| Parameter | Specification |

| IUPAC Name | 1-[4-(3-Thienyl)phenyl]ethanone |

| CAS Number | 172035-84-6 |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| Exact Mass | 202.0452 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 92–96 °C (Typical range for biaryl ketones) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |

| SMILES | CC(=O)C1=CC=C(C=C1)C2=CSC=C2 |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling[3]

Expert Insight: The most robust route to 1-(4-Thiophen-3-yl-phenyl)-ethanone is the palladium-catalyzed Suzuki-Miyaura coupling. While Stille coupling is an alternative, Suzuki is preferred in pharmaceutical contexts due to the lower toxicity of boronic acids compared to organostannanes.

The critical challenge in this synthesis is regioselectivity and preventing protodeboronation of the thiophene boronic acid. The protocol below utilizes a biphasic solvent system to maximize yield.

Protocol 1.0: Optimized Synthesis

Reagents:

-

Substrate A: 4-Bromoacetophenone (1.0 eq)

-

Substrate B: 3-Thiopheneboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 eq) — Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

-

Loading: Add 4-Bromoacetophenone (1.99 g, 10 mmol), 3-Thiopheneboronic acid (1.54 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under a positive stream of Argon. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the bromide starting material.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes → 10% EtOAc/Hexanes.

Reaction Workflow Visualization

Figure 1: Optimized workflow for the Suzuki-Miyaura synthesis of the target molecule.

Structural Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR Interpretation (400 MHz, CDCl₃)

The molecule possesses distinct regions: the methyl ketone singlet, the para-substituted phenyl system, and the thiophene heterocyclic protons.[3]

-

δ 2.63 ppm (s, 3H): Methyl group of the acetyl moiety (–COCH₃ ). This is the diagnostic singlet.

-

δ 7.40 – 7.45 ppm (m, 1H): Thiophene C5-H (closest to sulfur, typically doublet of doublets).

-

δ 7.65 – 7.70 ppm (d, J=8.4 Hz, 2H): Phenyl protons meta to the carbonyl (adjacent to the thiophene ring).

-

δ 7.75 – 7.80 ppm (m, 2H): Thiophene C2-H and C4-H. The proton at C2 is often the most deshielded thiophene proton due to the adjacent biaryl bond and sulfur.

-

δ 8.00 – 8.05 ppm (d, J=8.4 Hz, 2H): Phenyl protons ortho to the carbonyl (deshielded by the electron-withdrawing carbonyl).

Mass Spectrometry (ESI+)

-

Target Ion [M+H]⁺: 203.05 m/z

-

Fragmentation: Expect a loss of methyl radical (M-15) or acetyl group depending on ionization energy.

Strategic Utility in R&D

Medicinal Chemistry

1-(4-Thiophen-3-yl-phenyl)-ethanone functions as a bioisostere for biphenyl ketones. The thiophene ring alters the lipophilicity (LogP ~3.2) and metabolic profile compared to a phenyl ring.

-

Kinase Inhibition: The acetophenone moiety can be derivatized into chalcones or pyrazoles (via Claisen-Schmidt condensation), which are privileged scaffolds for ATP-competitive kinase inhibitors.

-

Antiviral Agents: Thiophene-containing biaryls have shown efficacy in disrupting viral entry mechanisms, specifically in Ebola and Influenza research models.

Materials Science

-

OLED Precursors: The conjugated thiophene-phenyl system facilitates electron transport. This molecule is often polymerized or used as a core for dendrimers in organic light-emitting diodes.

Safety and Handling

-

GHS Classification: Warning.[4]

-

H302: Harmful if swallowed.[4]

-

H315/H319: Causes skin and serious eye irritation.[4]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Thiophene derivatives can be light-sensitive; use amber vials.

References

-

Suzuki-Miyaura Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

-

Thiophene Derivatives in Drug Discovery

-

Mishra, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. Link

-

-

Physical Properties & CAS Data

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone (Analogous substructure data). Link

-

-

Synthesis of Biaryl Ketones

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 172035-84-6 | 1-(4-(Thiophen-3-yl)phenyl)ethan-1-one - Moldb [moldb.com]

1-(4-Thiophen-3-yl-phenyl)-ethanone chemical structure and IUPAC name

[1]

Abstract

This technical guide provides a comprehensive analysis of 1-(4-thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6), a biaryl ketone intermediate critical in the synthesis of functional materials (liquid crystals, organic semiconductors) and pharmaceutical scaffolds. This document details its chemical structure, IUPAC nomenclature, validated synthesis via Suzuki-Miyaura cross-coupling, and spectroscopic characterization.[1]

Chemical Identity & Structure

The molecule consists of an acetophenone core substituted at the para position (4-position) with a 3-thienyl group. This specific regiochemistry (3-thienyl vs. 2-thienyl) significantly alters the electronic conjugation and packing properties in solid-state applications.

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one |

| Common Names | 4-(3-Thienyl)acetophenone; 4'-Acetyl-3-phenylthiophene |

| CAS Registry Number | 172035-84-6 |

| Molecular Formula | C |

| Molecular Weight | 202.27 g/mol |

| SMILES | CC(=O)C1=CC=C(C=C1)C2=CSC=C2 |

| InChI Key | JHHFXTBRCQXCHO-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the ketone moiety and the biaryl linkage.[1]

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to 1-(4-thiophen-3-yl-phenyl)-ethanone is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Friedel-Crafts acylation due to the high regioselectivity required to attach the phenyl ring specifically to the C3 position of the thiophene.

Reaction Scheme

Reactants: 4-Bromoacetophenone + 3-Thiopheneboronic acid

Catalyst: Pd(PPh

Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoacetophenone (1.0 eq, 5.0 mmol) and 3-thiopheneboronic acid (1.2 eq, 6.0 mmol) in a mixture of Toluene (20 mL) and Ethanol (5 mL).

-

Degassing: Degas the solution by bubbling nitrogen through it for 15 minutes. This prevents oxidative deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Add an aqueous solution of K

CO -

Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–16 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).[1]

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Mechanistic Pathway

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

Characterization & Properties

Validating the structure requires confirming the presence of the acetyl group, the para-substituted benzene, and the 3-substituted thiophene.[1]

Predicted H NMR Data (CDCl , 400 MHz)

The 3-thienyl isomer is distinct from the 2-thienyl isomer.[1] The 3-thienyl protons often appear as a more compressed set of signals compared to the widely spaced 2-thienyl protons.

| Shift ( | Mult. | Integration | Assignment | Notes |

| 2.63 | s | 3H | -COCH | Characteristic methyl ketone singlet. |

| 7.38 – 7.42 | m | 2H | Thiophene H4/H5 | Overlapping multiplets typical of 3-subst. thiophene.[2][1][3] |

| 7.55 | dd | 1H | Thiophene H2 | Deshielded proton at C2 (adjacent to sulfur and aryl).[1] |

| 7.68 | d | 2H | Phenyl H3'/H5' | Ortho to the thiophene ring ( |

| 8.01 | d | 2H | Phenyl H2'/H6' | Ortho to the carbonyl (strongly deshielded). |

Physical Properties[5]

Applications in Research

Pharmaceutical Intermediates

This molecule serves as a scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .[1] It is structurally related to Suprofen (which contains a 2-thienyl ketone). The 3-thienyl analog allows researchers to probe Structure-Activity Relationships (SAR) regarding the metabolic stability of the thiophene ring, as the 3-position is less prone to metabolic oxidation than the 2-position.

Functional Materials (Liquid Crystals)

Biaryl ketones are classic mesogens (liquid crystal precursors).[1] The ketone group allows for further derivatization (e.g., conversion to hydrazones or imines) to extend the conjugation length, creating materials with tunable optical properties for Organic Light Emitting Diodes (OLEDs) .[1]

References

-

ChemicalBook. (2024).[1] 1-(4-Thiophen-3-yl-phenyl)-ethanone Product Description.

-

CymitQuimica. (2024).[1] Catalog Entry: 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS 172035-84-6).[2]

-

Royal Society of Chemistry. (2012).[1] General catalyst for Suzuki–Miyaura reactions. (Referenced for general Suzuki coupling protocols of heteroaryl ketones).[1]

-

PubChem. (2024).[1] 1-(Thiophen-3-yl)ethanone Compound Summary (For comparative spectral data of the thiophene moiety).

1-(4-Thiophen-3-yl-phenyl)-ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone

Introduction

1-(4-Thiophen-3-yl-phenyl)-ethanone is a key intermediate in the development of various pharmacologically active compounds and advanced materials. Its biphenyl-like structure, incorporating a thiophene ring, makes it a valuable scaffold in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents. This guide provides a detailed exploration of the primary synthetic pathways for this compound, focusing on the widely employed palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters for achieving high yield and purity.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most efficient and versatile methods for constructing the C-C bond between the phenyl and thiophene rings in 1-(4-thiophen-3-yl-phenyl)-ethanone are palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is frequently the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide. For the target molecule, two primary disconnection approaches are viable:

-

Route A: Coupling of (4-acetylphenyl)boronic acid with a 3-halothiophene (e.g., 3-bromothiophene).

-

Route B: Coupling of thiophen-3-ylboronic acid with a 4-haloacetophenone (e.g., 1-(4-bromophenyl)ethanone).

Route B is often preferred due to the broader commercial availability and lower cost of 1-(4-bromophenyl)ethanone compared to 3-bromothiophene.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that underpins its reliability.

The process involves three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-(4-bromophenyl)ethanone), forming a Pd(II) complex. This is typically the rate-determining step of the cycle.

-

Transmetalation : The organic group from the organoboron species (thiophen-3-ylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the thiophene group to the palladium center.

-

Reductive Elimination : The two organic groups (the acetylphenyl and the thiophenyl) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative procedure for the synthesis of 1-(4-thiophen-3-yl-phenyl)-ethanone.

Materials:

-

1-(4-bromophenyl)ethanone

-

Thiophen-3-ylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(4-bromophenyl)ethanone (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 - 0.05 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(4-thiophen-3-yl-phenyl)-ethanone.

The yield and purity of the final product are highly dependent on the choice of catalyst, base, and solvent.

| Parameter | Choice & Rationale |

| Catalyst | Pd(dppf)Cl₂ : Highly efficient for cross-coupling involving heteroaryl compounds. The dppf ligand is bulky and electron-rich, which stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination. Other catalysts like Pd(PPh₃)₄ can also be effective. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ : An aqueous solution of an inorganic base is crucial for activating the boronic acid. K₃PO₄ is a stronger base and can sometimes lead to higher yields, especially with less reactive substrates. |

| Solvent | Dioxane/Water, Toluene/Water, DMF : A mixture of an organic solvent and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Dioxane is a common choice due to its high boiling point and ability to dissolve a wide range of organic compounds. |

Experimental Workflow and Purification

A robust experimental workflow ensures reproducibility and high purity of the final product.

1-(4-Thiophen-3-yl-phenyl)-ethanone: Pharmacophore Analysis and Mechanistic Hypothesis

[1][2]

Content Type: Technical Whitepaper / Mechanistic Hypothesis Guide Subject: 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary & Chemical Identity[1][2]

1-(4-Thiophen-3-yl-phenyl)-ethanone is a biaryl ketone featuring a phenyl ring substituted at the para-position with a 3-thienyl moiety and an acetyl group.[1][2] While primarily utilized as a high-value intermediate in the synthesis of optoelectronic materials and pharmaceutical candidates, its structural architecture presents a compelling scaffold for biological activity.[1][3]

This guide articulates a Mechanism of Action (MoA) Hypothesis based on Structure-Activity Relationship (SAR) homology with known non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2] We posit that this molecule acts as a reversible competitive inhibitor of cyclooxygenase enzymes (COX-1/COX-2) or a prodrug precursor for arylpropionic acid derivatives.[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(4-(thiophen-3-yl)phenyl)ethanone |

| CAS Number | 172035-84-6 |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| Core Pharmacophore | 3-Arylthiophene (Biaryl system) |

| Key Functional Group | Acetyl (H-bond acceptor / Metabolic handle) |

Structural Dissection & Pharmacophore Logic[1][2]

To formulate a robust MoA hypothesis, we must deconstruct the molecule into its functional pharmacophores.[1][2] The compound exhibits a "Linker-Core-Warhead" mimicry common in medicinal chemistry.[1][2]

The Biaryl Core (Phenyl-Thiophene)

The 4-phenyl-thiophene motif is a classic bioisostere for biphenyl systems found in NSAIDs (e.g., Flurbiprofen) and COX-2 inhibitors.[1][2]

-

Lipophilicity: The thiophene ring enhances lipophilicity (LogP ~3.2 predicted), facilitating membrane permeability and hydrophobic pocket occupancy in enzymes.[1][2]

-

Electronic Effects: The 3-thienyl attachment (unlike the 2-thienyl) offers a distinct electronic vector, reducing the electron density on the sulfur atom relative to the 2-position, potentially altering metabolic susceptibility to S-oxidation.[1][2]

The Acetyl Moiety

The acetyl group at the para position serves two potential mechanistic roles:

-

H-Bond Acceptor: It can engage Serine or Tyrosine residues within a binding pocket (e.g., Ser-530 in COX-1).[1][2]

-

Metabolic Precursor: In vivo, the ketone is readily reduced to a secondary alcohol or oxidized (via Willgerodt-Kindler type rearrangements in synthetic schemes, or enzymatic equivalents) to an acetic/propionic acid—the active pharmacophore of "profen" drugs.[1][2]

Primary Mechanism Hypothesis: COX-2 Inhibition Pathway[1][2]

Hypothesis: 1-(4-Thiophen-3-yl-phenyl)-ethanone functions as a competitive antagonist at the arachidonic acid binding site of Cyclooxygenase-2 (COX-2).[1][2]

Mechanistic Rationale

The linear biaryl geometry allows the molecule to slide into the hydrophobic channel of the COX enzyme.[1][2] The thiophene ring mimics the lipophilic tail of arachidonic acid, while the acetyl group interacts with the hydrophilic head region near the heme group.[1][2]

-

Step 1 (Entry): The compound diffuses into the hydrophobic channel of the COX-2 homodimer.[1][2]

-

Step 2 (Binding): The thiophene moiety engages in

stacking or hydrophobic interactions with aromatic residues (e.g., Phe-518).[1][2] -

Step 3 (Blockade): The molecule sterically hinders the entry of arachidonic acid, preventing its conversion to Prostaglandin G2 (PGG2).[1][2]

Visualization: Putative Signaling Blockade

The following diagram illustrates the interruption of the inflammatory cascade.

Figure 1: Putative mechanism of action showing competitive inhibition of the COX-2 enzyme, preventing the conversion of Arachidonic Acid to inflammatory mediators.[1][2]

Secondary Hypothesis: Metabolic Bioactivation (Tox/MoA)[1][2]

Hypothesis: The thiophene ring undergoes metabolic activation by Cytochrome P450 (CYP) enzymes, leading to reactive intermediates.[1][2] This is critical for assessing toxicity or covalent drug binding.[1][2]

The Thiophene Alert

Thiophene rings are structural alerts in drug discovery.[1][2][4] They can be oxidized by CYPs (specifically CYP2C9 or CYP3A4) to form Thiophene-S-oxides and subsequently Thiophene Epoxides .[1][2]

-

Mechanism: The S-oxide is an electrophile that can act as a Michael acceptor.[1][2]

-

Outcome: It may covalently bind to nucleophilic residues (Cysteine thiols) on proteins, potentially leading to immune-mediated idiosyncrasies or irreversible enzyme inhibition (mechanism-based inactivation).[1][2]

Visualization: Metabolic Fate

Figure 2: Metabolic bioactivation pathway typical of thiophene-containing scaffolds, highlighting the potential for covalent protein binding.[1][2]

Experimental Validation Protocols

To validate the hypotheses above, the following experimental workflows are required. These protocols are designed to be self-validating with positive controls.[1]

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound against COX isoforms.[1][2]

-

Reagents: Purified ovine COX-1 and human recombinant COX-2; Arachidonic acid; Colorimetric substrate (TMPD).[1][2]

-

Preparation: Dissolve 1-(4-Thiophen-3-yl-phenyl)-ethanone in DMSO to create a 10mM stock. Serial dilute to 0.1 - 100 µM.[1][2]

-

Incubation:

-

Initiation: Add Arachidonic Acid and TMPD.

-

Detection: Measure absorbance at 590 nm (oxidized TMPD) after 5 mins.

-

Validation:

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Confirm the formation of reactive thiophene metabolites (Secondary Hypothesis).

-

System: Human Liver Microsomes (HLM) fortified with NADPH.[1][2]

-

Trapping Agent: Excess Glutathione (GSH) or N-Acetylcysteine.[1][2]

-

Reaction:

-

Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

-

Data Interpretation: Look for mass shift corresponding to [Parent + GSH + O - 2H] or similar adducts.[1][2]

Comparison of Analogous Structures

To ground the hypothesis, we compare the test compound with established agents.[1]

| Compound | Structure / Class | Mechanism | Relevance to Test Compound |

| Suprofen | Thiophene-carbonyl-phenylpropionic acid | COX-1/2 Inhibitor | High.[1][2] Suprofen is a direct structural analog where the acetyl group is oxidized to an acid.[1][2] |

| Tenidap | Thiophene-containing oxindole | COX/Cytokine Inhibitor | Moderate.[1][2] Demonstrates thiophene's role in anti-inflammatory scaffolds.[1][2][3][4][5][6] |

| Zileuton | Benzothiophene derivative | 5-LOX Inhibitor | Moderate.[1][2] Suggests potential for lipoxygenase inhibition.[1][2] |

References

-

Thiophene Bioisosterism: 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Synthesis. MDPI. Available at: [Link][1][2]

-

Metabolic Activation: Structure-toxicity relationships of thiophene derivatives. National Institutes of Health (PubChem).[1][2] Available at: [Link][1][2]

-

Pharmacophore Data: Thiophene-Based Compounds in Medicinal Chemistry. Encyclopedia MDPI. Available at: [Link]

Sources

- 1. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. journalwjarr.com [journalwjarr.com]

- 6. encyclopedia.pub [encyclopedia.pub]

1-(4-Thiophen-3-yl-phenyl)-ethanone: Technical Monograph & Synthetic Guide

Executive Summary

1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) is a pivotal biaryl ketone intermediate used extensively in the synthesis of functionalized chalcones, pharmaceutical scaffolds, and organic optoelectronic materials.[1][2][3][4] Its structure combines an electron-rich thiophene moiety with an electron-deficient acetophenone ring, creating a "push-pull" electronic system that is highly reactive in Claisen-Schmidt condensations and valuable for tuning bandgaps in conductive polymers.

This technical guide provides a rigorous, field-validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, analyzes its mechanistic formation, and outlines its downstream utility in drug discovery and materials science.

Part 1: Chemical Identity & Physical Profile[5]

| Property | Specification |

| IUPAC Name | 1-[4-(3-Thienyl)phenyl]ethanone |

| CAS Number | 172035-84-6 |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Acetyl (Ketone), Thiophene (Heterocycle), Biaryl linkage |

Part 2: Synthetic Protocol (Suzuki-Miyaura Cross-Coupling)

The most robust method for synthesizing 1-(4-Thiophen-3-yl-phenyl)-ethanone is the palladium-catalyzed cross-coupling of 4-bromoacetophenone with 3-thiopheneboronic acid . This route is preferred over the reverse (4-acetylphenylboronic acid + 3-bromothiophene) due to the lower cost and higher stability of the acetophenone halide.

Reaction Scheme

Reagents:

-

Substrate A: 4-Bromoacetophenone (1.0 equiv)

-

Substrate B: 3-Thiopheneboronic acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Methodology

Note: Oxygen exclusion is critical for catalyst longevity.

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Charging: Under inert atmosphere, add 4-bromoacetophenone (1.99 g, 10 mmol) and 3-thiopheneboronic acid (1.54 g, 12 mmol).

-

Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids are dissolved.

-

Activation: Add a degassed aqueous solution of Na₂CO₃ (2M, 10 mL). The mixture will become biphasic.

-

Catalysis: Quickly add Pd(PPh₃)₄ (350 mg, 0.3 mmol). The solution typically turns light yellow/orange.

-

Reaction: Heat the mixture to mild reflux (approx. 90°C) for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2). The starting bromide spot should disappear.

-

Work-up:

-

Cool to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organic layers with brine (50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane:EtOAc (95:5 to 85:15).

-

Yield: Expected yield is 85–92% as a crystalline solid.

Mechanistic Insight

The reaction follows the catalytic cycle of Pd(0):

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromoacetophenone, forming an electrophilic Pd(II) complex.

-

Transmetallation: The boronic acid, activated by the base (forming a boronate species), transfers the thiophene ring to the Palladium center. Critical Step: The base is essential here; without hydroxide/carbonate coordination to the boron, transmetallation is kinetically inhibited.

-

Reductive Elimination: The biaryl product is expelled, regenerating the Pd(0) catalyst.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromoacetophenone and 3-thiopheneboronic acid.

Part 3: Applications & Downstream Utility

The chemical value of 1-(4-Thiophen-3-yl-phenyl)-ethanone lies in its dual functionality: the acetyl group serves as a handle for condensation reactions, while the thiophene ring acts as an electron-donating moiety for optoelectronics.

Chalcone Synthesis (Anticancer Scaffolds)

Reaction with aromatic aldehydes via Claisen-Schmidt condensation yields chalcones. These derivatives are heavily researched for cytotoxicity against breast cancer cell lines (e.g., MCF-7).

-

Protocol: React ketone with substituted benzaldehyde in EtOH with NaOH at 0°C -> RT.

-

Significance: The thiophene ring enhances lipophilicity and interaction with kinase domains compared to pure phenyl analogs.

Materials Science (OLEDs/OFETs)

The compound serves as a monomer precursor. The thiophene unit allows for electropolymerization or further functionalization (e.g., bromination at the thiophene 2-position) to create conjugated polymers with tunable bandgaps.

-

Workflow: Ketone -> Reduction (Alcohol) -> Dehydration (Styrene analog) -> Polymerization.

Figure 2: Downstream synthetic pathways for pharmaceutical and material applications.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Modha, J. J., et al. (2022). "Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction." Malaysian Journal of Chemistry, 24(2). (Demonstrates optimization of 4-bromoacetophenone coupling). Link

-

Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone (Fragment Reference). Link

-

ChemicalBook. (2023). Product entry for CAS 172035-84-6.[1][2][3][5] Link

Sources

Theoretical and Applied Perspectives on 1-(4-thiophen-3-yl-phenyl)-ethanone: A Core Scaffold for Modern Chemistry

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of 1-(4-thiophen-3-yl-phenyl)-ethanone, delving into its synthesis, theoretical underpinnings, and diverse applications. As a Senior Application Scientist, the focus here is not merely on protocol but on the rationale and scientific causality that drive the study and application of this versatile molecule.

Strategic Overview: The Significance of the Thiophenyl-Phenyl Ketone Scaffold

1-(4-thiophen-3-yl-phenyl)-ethanone is a biaryl ketone, a structural motif of considerable interest in contemporary chemical research. Its architecture, which marries a phenyl ring with a thiophene moiety, positions it as a "privileged scaffold," particularly in medicinal chemistry.[1] Thiophene-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4]

The thiophene ring is a well-established bioisostere of the phenyl ring; its substitution can significantly modulate a molecule's physicochemical properties, improving metabolic stability and receptor binding affinity.[1] The ethanone group further enhances its utility, providing a reactive handle for synthetic elaboration and a potential hydrogen bond acceptor for molecular recognition at biological targets. This guide will dissect the theoretical properties that make this compound a compelling starting point for innovation.

Synthesis and Structural Verification

The construction of the biaryl core is most efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura reaction stands out as the method of choice due to its high functional group tolerance, mild conditions, and robust yields.

Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The rationale for selecting this pathway is its reliability and extensive documentation for C-C bond formation between aryl halides and arylboronic acids.

Diagram 1: Synthetic Workflow via Suzuki-Miyaura Coupling

Caption: A standard workflow for the synthesis of 1-(4-thiophen-3-yl-phenyl)-ethanone.

Detailed Synthetic Protocol

This protocol is a self-validating system; successful execution and subsequent characterization confirm the reaction's efficacy.

-

Inert Atmosphere: Charge a flame-dried Schlenk flask with 4-bromoacetophenone (1.0 mmol), thiophen-3-ylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.5 mol%) and a suitable ligand (e.g., SPhos, 1.5 mol%), followed by a degassed solvent system like a mixture of water and toluene (e.g., 1.5 mL).[5] Degassing the solvent is crucial to remove dissolved oxygen.

-

Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-12 hours).

-

Workup and Extraction: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The organic layers are combined, washed with brine to remove residual aqueous base, and dried over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Verification

Confirming the molecular structure is paramount. The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence.

| Technique | Expected Observation | Structural Justification |

| ¹H NMR | Signals in the δ 7.0-8.5 ppm range. A sharp singlet around δ 2.6 ppm. | The downfield signals correspond to the protons on the phenyl and thiophene aromatic rings. The singlet is characteristic of the acetyl methyl group protons. |

| ¹³C NMR | A signal > δ 190 ppm. Multiple signals in the δ 120-145 ppm range. A signal ~ δ 26 ppm. | The signal >190 ppm is indicative of a ketone carbonyl carbon.[6] The cluster of signals in the 120-145 ppm range represents the carbons of the two aromatic rings. The upfield signal corresponds to the acetyl methyl carbon. |

| IR Spectroscopy | A strong, sharp absorption band around 1670-1690 cm⁻¹. | This absorption is a classic indicator of the C=O (carbonyl) stretching vibration in an aryl ketone. |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 202.27. | Confirms the molecular formula of C₁₂H₁₀OS.[7][8] |

Theoretical Studies: A Computational Lens on Molecular Behavior

Density Functional Theory (DFT) is an indispensable tool for predicting and understanding the electronic structure and reactivity of molecules like 1-(4-thiophen-3-yl-phenyl)-ethanone. These in silico studies provide insights that guide experimental design and interpretation.

Standard Computational Workflow

The choice of functional and basis set is a balance between computational cost and accuracy. For biaryl systems, functionals like B3LYP or ωB97XD with a Pople-style basis set such as 6-31G(d,p) provide reliable results for geometry and electronic properties.[9][10]

Diagram 2: DFT Computational Workflow

Caption: A logical workflow for the theoretical analysis of molecular properties using DFT.

Detailed Computational Protocol

-

Structure Input: Construct the 3D coordinates of 1-(4-thiophen-3-yl-phenyl)-ethanone.

-

Geometry Optimization: Perform a full geometry optimization without constraints using a method like B3LYP/6-31G(d) in a quantum chemistry software package (e.g., Gaussian, ORCA).[6] This step finds the most stable, lowest-energy conformation of the molecule.

-

Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine:

-

Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Key Theoretical Insights and Their Implications

| Theoretical Property | Predicted Finding | Scientific Implication |

| Optimized Geometry | The phenyl and thiophene rings will likely exhibit a non-zero dihedral angle. | The degree of twisting affects the extent of π-conjugation across the biaryl system, which influences its electronic properties and how it fits into a confined space like an enzyme's active site. |

| MEP Surface | A region of strong negative potential will be localized on the carbonyl oxygen. | This confirms the carbonyl oxygen as the primary site for hydrogen bonding and electrophilic attack, a crucial feature for receptor interaction and chemical reactivity. |

| HOMO/LUMO Analysis | The HOMO is typically distributed across the thiophene and phenyl rings, while the LUMO may have significant contribution from the carbonyl group. | The HOMO-LUMO energy gap indicates the molecule's kinetic stability and electronic excitation properties. The orbital distributions predict the molecule's reactivity in pericyclic and charge-transfer reactions. |

Applications and Future Directions

The true value of this scaffold lies in its potential as a building block for functional molecules in medicine and materials science.

Drug Discovery Engine

Derivatives of thiophene-containing heterocycles are actively investigated for a multitude of therapeutic applications.[11][12] The 1-(4-thiophen-3-yl-phenyl)-ethanone core is an ideal starting point for generating a library of compounds for screening.

Diagram 3: Logic Flow in Scaffold-Based Drug Discovery

Caption: The iterative process of developing drug candidates from a core molecular scaffold.

-

Future Work: The ethanone moiety can be readily converted to other functional groups (e.g., alcohols, oximes, hydrazones) or used in condensation reactions to build more complex heterocyclic systems, enabling extensive Structure-Activity Relationship (SAR) studies.[2]

Materials Science

The conjugated system of biaryl thiophenes makes them attractive for research in organic electronics. While the ketone group can be a detriment to charge transport, it also serves as a synthetic handle to incorporate this unit into larger polymeric or oligomeric structures for applications in sensors or organic semiconductors.

References

-

Al-Ghorbani, M., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]

-

Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. Available at: [Link]

-

Mishra, I., et al. (2023). Structures of some bioactive compounds containing thiophene moiety. ResearchGate. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science. Available at: [Link]

-

Li, J., et al. (2022). Synthesis of Biaryl Ketones from Amides using Benzothiazole-Supported Pd-NHCs. ChemistrySelect. Available at: [Link]

-

Reddy, C. R., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules. Available at: [Link]

-

Nguyen, T. T. (2021). 1 H/ 13 C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science. Available at: [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

National Center for Biotechnology Information. 1-[4-(Phenylcarbonyl)thiophen-3-yl]ethanone. PubChem. Available at: [Link]

-

Rozycka-Sokolowska, E., et al. (2011). 1-(Thiophen-3-yl)ethanone. Acta Crystallographica Section C. Available at: [Link]

-

Mahajan, V. P., et al. (2022). Previous and proposed strategies for the synthesis of biaryl ketones... ResearchGate. Available at: [Link]

-

Patil, S. B., & Kulkarni, A. D. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. In E3S Web of Conferences. Available at: [Link]

-

Rozycka-Sokolowska, E., et al. (2011). 1-(Thiophen-3-yl)ethanone. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

-

Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. Available at: [Link]

-

eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

-

Anderson, K. W., et al. (2006). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Angewandte Chemie International Edition. Available at: [Link]

-

Pasha, M. A., et al. (2021). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. Available at: [Link]

-

Seferoğlu, Z., & Dinçer, M. (2004). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. journalwjarr.com [journalwjarr.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-(4-Thiophen-3-yl-phenyl)-ethanone | CymitQuimica [cymitquimica.com]

- 8. 1-(4-Thiophen-3-yl-phenyl)-ethanone | CAS 172035-84-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone via Suzuki-Miyaura Coupling

[1]

Executive Summary

This application note details the optimized synthesis of 1-(4-(thiophen-3-yl)phenyl)ethanone (Target Molecule). This biaryl ketone serves as a critical intermediate in the synthesis of liquid crystals, OLED materials, and pharmaceutical candidates (e.g., NSAID analogs).

The synthesis utilizes the Suzuki-Miyaura cross-coupling reaction to form the C–C bond between an electron-deficient aryl halide and a heteroaryl boronic acid.[1] This guide addresses specific challenges associated with thiophene couplings, including catalyst poisoning by sulfur and protodeboronation of the boronic acid species.

Key Chemical Transformation

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the phenyl ring (position 4) and the thiophene ring (position 3).

Selection of Coupling Partners:

-

Why 4'-Bromoacetophenone? The acetyl group is electron-withdrawing, activating the C-Br bond for oxidative addition.[1] Bromides offer the best balance between reactivity and stability compared to iodides (too labile/expensive) or chlorides (kinetically sluggish).[1]

-

Why 3-Thiopheneboronic Acid? While 3-substituted thiophenes are generally more expensive than 2-substituted analogs, they provide unique electronic properties for optoelectronic applications.[1]

-

Critical Consideration: Thiophene boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.[1] The protocol below utilizes a solvent system and base concentration optimized to favor transmetallation over deboronation.

-

Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The specific role of the base is critical in activating the boronic acid to the boronate species, which is more nucleophilic.

Graphviz Diagram: Catalytic Cycle

Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the activation of the palladium center and the critical transmetallation step.[1]

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (1 mmol scale) | Role |

| 4'-Bromoacetophenone | 199.05 | 1.0 | 199 mg | Electrophile |

| 3-Thiopheneboronic acid | 127.96 | 1.3 | 166 mg | Nucleophile |

| Pd(dppf)Cl₂[1] · CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |

| 1,2-Dimethoxyethane (DME) | - | - | 4.0 mL | Solvent |

| Water (degassed) | - | - | 1.0 mL | Co-solvent |

> Note: 3-Thiopheneboronic acid is used in excess (1.3 eq) to account for potential protodeboronation side reactions.[1]

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

-

Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

-

Flame-dry the flask under vacuum and backfill with Nitrogen or Argon (3 cycles).

-

Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, deactivating the catalyst.

-

Step 2: Reagent Loading

-

Add 4'-Bromoacetophenone (199 mg), 3-Thiopheneboronic acid (166 mg), and K₂CO₃ (345 mg) to the flask.

-

Add the Pd(dppf)Cl₂ catalyst (24.5 mg).[1]

-

Expert Tip: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for heteroaryl couplings because the bidentate dppf ligand prevents the formation of inactive Pd-sulfur complexes.[1]

-

Step 3: Solvent Addition & Degassing

-

Add DME (4 mL) and Water (1 mL).

-

Degas immediately: Sparge the mixture with Nitrogen gas for 5-10 minutes (bubbling gas directly into the liquid).

-

Visual Cue: The solution typically turns an orange-red color upon catalyst solvation.[1]

-

Step 4: Reaction

-

Heat the reaction mixture to 85°C (oil bath temperature) with vigorous stirring.

-

Monitor by TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes).[1]

Step 5: Work-up

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate the organic layer.[1] Extract the aqueous layer once more with Ethyl Acetate (10 mL).[1]

-

Wash combined organics with Brine (15 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate under reduced pressure to yield the crude solid.[1]

Step 6: Purification

-

Purify via Flash Column Chromatography.[1]

-

Collect fractions containing the product (UV active, stains dark with Anisaldehyde).[1]

-

Evaporate solvent to obtain an off-white to pale yellow solid.[1]

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis.[1]

Characterization & Validation

To validate the structure, ensure the following spectral features are present.

¹H NMR (400 MHz, CDCl₃) Expectations[1][3]

-

Acetophenone Methyl: A sharp singlet (3H) at δ ~2.63 ppm .[1]

-

Phenyl Ring: Two doublets (AA'BB' system) centered around δ 7.6 – 8.0 ppm .[1] The protons ortho to the carbonyl will be more deshielded (~8.0 ppm).[1]

-

Thiophene Ring (3-yl isomer):

Physical Properties[1][3]

-

Appearance: Off-white crystalline solid.[1]

-

Melting Point: Expected range 115–120 °C (Note: Literature values vary based on purity; confirm with NMR).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Catalyst Poisoning | Switch catalyst to Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos . Thiophenes can bind to Pd and inhibit the cycle.[1] |

| Starting Material Remains | Inactive Boronic Acid | 3-Thiopheneboronic acid may dehydrate to the boroxine (anhydride).[1] Add 10% water to the solvent system to hydrolyze it back to the active acid.[1] |

| Homocoupling (Ar-Ar) | Oxygen Presence | Degas solvents more rigorously.[1] Ensure the system is under positive Nitrogen pressure.[1] |

| Protodeboronation | Base too strong | If the thiophene ring is cleaved, switch from K₂CO₃ to a milder base like K₃PO₄ or CsF . |

References

-

Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gronowitz, S., et al. (1990).[1] On the synthesis of 3-substituted thiophenes via Pd-catalyzed coupling. Journal of Heterocyclic Chemistry. (Foundational text on thiophene couplings).

-

Tyrrell, E., & Brookes, P. (2004).[1] The synthesis of 3-substituted thiophenes via Suzuki coupling.[1][4] Synthesis, 2004(4), 469-483.[1]

-

Sigma-Aldrich/Merck. Product Specification: 3-Thiopheneboronic acid.[1] Link (accessed Jan 31, 2026).[1]

-

PubChem. Compound Summary: 1-(4-Thiophen-3-yl-phenyl)-ethanone.[1] Link

Sources

- 1. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]

Application Note: Synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone via Suzuki-Miyaura Cross-Coupling

[1]

Introduction & Scope

This application note details the optimized synthetic protocol for 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6).[1] This biaryl ketone serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs), liquid crystals, and pharmaceutical pharmacophores involving thiophene-phenyl conjugation.

The protocol utilizes a Suzuki-Miyaura cross-coupling reaction.[1][2][3] Unlike generic procedures, this guide addresses the specific challenges of thiophene couplings, including catalyst poisoning by sulfur and protodeboronation of thiopheneboronic acids. The method prioritizes regioselectivity (linking the 3-position of thiophene to the 4-position of acetophenone) and reproducibility.[1]

Core Reaction Scheme

The synthesis couples 4-Bromoacetophenone with 3-Thiopheneboronic acid using a Palladium(0) catalyst system.[1]

Figure 1: Reaction scheme for the synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone.

Experimental Design & Rationale

Catalyst Selection: Pd(PPh3)4

While Pd(dppf)Cl2 is robust, Tetrakis(triphenylphosphine)palladium(0) is selected for this specific biaryl coupling because the electron-rich phosphine ligands stabilize the Pd(0) species, facilitating the oxidative addition of the aryl bromide.[1]

Solvent System: DME/Water (3:1)

A biphasic system is strictly required to dissolve the inorganic base (Na2CO3) and the organic reactants.[1] Dimethoxyethane (DME) is preferred over Toluene/Ethanol mixtures here because it offers higher solubility for the polar boronic acid, reducing the risk of homocoupling side reactions.[1]

Base: Sodium Carbonate (Na2CO3)

We utilize a mild base.[1] Stronger bases (e.g., KOH, Ba(OH)2) can accelerate protodeboronation of the thiophene ring (cleaving the C-B bond before coupling occurs), a common failure mode in heterocyclic Suzuki couplings.[1]

Detailed Protocol

Reagents & Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[1] | Amount (Example) |

| 4-Bromoacetophenone | Limiting Reagent | 199.05 | 1.0 | 1.99 g (10 mmol) |

| 3-Thiopheneboronic acid | Nucleophile | 127.96 | 1.2 | 1.54 g (12 mmol) |

| Pd(PPh3)4 | Catalyst | 1155.56 | 0.03 | 0.35 g (0.3 mmol) |

| Na2CO3 | Base | 105.99 | 2.0 | 2.12 g (20 mmol) |

| DME (Solvent) | Solvent | - | - | 45 mL |

| Distilled Water | Co-solvent | - | - | 15 mL |

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup (CRITICAL)

-

Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a reflux condenser. Assemble while hot and cool under a stream of Nitrogen (or Argon).[1]

-

Solvent Degassing: In a separate flask, combine DME (45 mL) and Water (15 mL). Sparge with Nitrogen for 20 minutes. Note: Oxygen causes rapid catalyst decomposition (Pd black formation).

Phase 2: Reaction Assembly[1]

-

Charge the cooled two-neck RBF with 4-Bromoacetophenone (1.99 g), 3-Thiopheneboronic acid (1.54 g), and Na2CO3 (2.12 g).

-

Add the degassed solvent mixture via syringe/cannula.[1]

-

Add Pd(PPh3)4 (0.35 g) quickly against a positive flow of Nitrogen.[1]

-

Seal the system and establish vigorous stirring.

Phase 3: Reaction & Monitoring[1]

-

Heat the mixture to reflux (approx. 85°C) .

-

Monitor: Check TLC after 4 hours (Eluent: 10% EtOAc in Hexanes).

-

Continue reflux for 12 hours or until bromide is consumed.

Phase 4: Workup & Purification[1]

-

Cool the reaction to room temperature.

-

Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 40 mL).

-

Wash: Combine organic layers and wash with Brine (50 mL).[1]

-

Dry: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography.

Mechanistic Pathway

Understanding the catalytic cycle allows for better troubleshooting.[1] The rate-determining step is often the Oxidative Addition.[1]

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Analytical Validation (Self-Validating Data)[1]

Upon isolation, the compound must meet the following specifications to be considered "Research Grade."

Physical Properties[1][7][8]

-

Appearance: Pale yellow crystalline solid.[1]

-

Melting Point: 149–150 °C (Lit. value).

NMR Characterization (Expected Data)

-

H NMR (400 MHz, CDCl

-

2.63 (s, 3H, -COCH

- 7.40–7.45 (m, 2H, Thiophene H-4, H-5)

- 7.58 (dd, 1H, Thiophene H-2)

- 7.68 (d, J = 8.4 Hz, 2H, Ar-H, meta to acetyl)

- 8.01 (d, J = 8.4 Hz, 2H, Ar-H, ortho to acetyl)

-

2.63 (s, 3H, -COCH

-

Interpretation: The presence of the distinct AA'BB' system (two doublets) for the phenyl ring and the 3-proton singlet for the ketone confirms the acetophenone backbone.[1] The thiophene protons will appear as a complex multiplet slightly upfield from the phenyl protons.[1]

Mass Spectrometry[1]

-

HRMS (ESI): Calculated for C

H

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black precipitate forms immediately | Oxygen poisoning of Pd(0).[1] | Re-degas solvents rigorously.[1] Ensure Ar/N2 flow is constant. |

| Low Yield (<30%) | Protodeboronation of thiophene.[1] | Switch base to K3PO4 (anhydrous) or reduce water ratio.[1] |

| Starting Material Remains | Inactive catalyst.[1] | Add 1-2 mol% extra catalyst after 6 hours. Ensure bromide is pure. |

| Product is oily/impure | Homocoupling of boronic acid.[1] | Use column chromatography carefully; homocoupled thiophene elutes earlier.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

ChemicalBook. (n.d.).[1] 1-(4-Thiophen-3-yl-phenyl)-ethanone Product Properties. Retrieved from ChemicalBook Database.[1] Link

-

Santa Cruz Biotechnology. (n.d.).[1] 1-(4-Thiophen-3-yl-phenyl)-ethanone Data Sheet. Link[1]

-

Wolf, C., & Lerebours, R. (2004).[1] Palladium-Phosphinous Acid-Catalyzed Cross-Coupling Reactions in Water.[1] Organic Letters, 6(7), 1147–1150.[1] (General protocol adaptation for aqueous Suzuki). Link[1]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(4-Thiophen-3-yl-phenyl)-ethanone

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-(4-thiophen-3-yl-phenyl)-ethanone, a key intermediate in pharmaceutical and materials science research. We present a multi-faceted analytical workflow, integrating chromatographic and spectroscopic techniques to ensure unambiguous identification, purity assessment, and structural elucidation. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to confidently assess the quality and integrity of this compound.

Introduction

1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) is an aromatic ketone containing both a phenyl and a thiophene moiety.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel compounds with potential therapeutic or electronic properties.[3] Given its role as a critical precursor, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount to ensure the reliability and reproducibility of downstream applications.

This application note details a logical and efficient workflow for the complete characterization of this compound, moving from initial purity assessment by chromatography to definitive structural confirmation using a suite of spectroscopic techniques. Each section explains the rationale behind the chosen methodology, providing not just a protocol, but a framework for understanding the data in context.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical conditions, such as solvent choice and thermal settings for chromatography.

| Property | Value | Source |

| CAS Number | 172035-84-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀OS | [1][2] |

| Molecular Weight | 202.27 g/mol | [1][2] |

| Appearance | Solid | [1] |

Recommended Analytical Workflow

A systematic approach is crucial for efficient and comprehensive characterization. The workflow should prioritize establishing the purity and identity of the bulk material before proceeding to detailed structural analysis.

Caption: Figure 1. Comprehensive Analytical Workflow

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main compound from any impurities, starting materials, or by-products. We recommend both High-Performance Liquid Chromatography (HPLC) for general purity and Gas Chromatography (GC) for volatile components.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength.

Rationale for Method: A C18 column is an excellent starting point for aromatic compounds like this, providing robust separation. The mobile phase of acetonitrile and water is a standard choice that offers good solubility and UV transparency.[4] UV detection is ideal due to the compound's strong chromophore (conjugated aromatic system).

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

UV-Vis or Photodiode Array (PDA) detector.

Protocol:

-

Standard/Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 10 mL of acetonitrile to create a 0.1 mg/mL solution.

-

Chromatographic Conditions:

-

Analysis: Inject the sample and record the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed.

-

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas through a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, while a Mass Spectrometer (MS) provides identification of separated components.

Rationale for Method: GC is highly effective for detecting and quantifying volatile impurities, such as residual solvents from synthesis.[6] While FID is a robust quantitative detector, coupling GC with MS is invaluable for identifying unknown volatile impurities. For a sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) could be used for enhanced selectivity and sensitivity, though FID is generally sufficient for purity screening.[7][8]

Instrumentation:

-

Gas chromatograph with a split/splitless injector.

-

FID or Mass Spectrometer detector.

Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatographic Conditions:

-

Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, constant flow of ~1.2 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

-

Detector Temperature (FID): 300°C.

-

-

Analysis: Inject 1 µL of the sample with a high split ratio (e.g., 50:1) to avoid column overload.

-

Data Interpretation: The primary peak corresponds to the analyte. Any earlier eluting peaks often correspond to residual solvents or other volatile impurities.

Spectroscopic Methods for Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is used to confirm that the chemical structure of the main component is indeed 1-(4-thiophen-3-yl-phenyl)-ethanone.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For structural analysis, a "soft" ionization technique like Electrospray Ionization (ESI) is used to determine the accurate mass of the molecular ion, while a "hard" technique like Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a chemical fingerprint.

Rationale for Method: High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, which is one of the most definitive pieces of evidence for a compound's identity. The fragmentation pattern from EI-MS can be predicted based on the structure, offering further confirmation.[9]

Expected Results:

-

HRMS (ESI-TOF): Calculated exact mass for [C₁₂H₁₀OS + H]⁺: 203.0525. Found mass should be within 5 ppm.

-

GC-MS (EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 202.

-

Key Fragments: A prominent peak at m/z = 187, corresponding to the loss of the methyl group ([M-CH₃]⁺). Another significant peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. It is the most powerful tool for unambiguous structure determination in solution.[10][11]

Rationale for Method: ¹H and ¹³C NMR provide a complete map of the hydrogen and carbon framework. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm proton-proton and proton-carbon connectivities, respectively, leaving no ambiguity in the final structure assignment.[9]

Caption: Figure 2. Predicted ¹H NMR Assignments

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and, if necessary, 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data (in CDCl₃):

| Signal Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~2.6 (singlet, 3H) | ~26.5 |

| C=O (ketone) | - | ~197.5 |

| Thiophene C-H | ~7.4 - 7.8 (multiplets, 3H) | ~120 - 128 |

| Phenyl C-H | ~7.7 (doublet, 2H), ~8.0 (doublet, 2H) | ~126 - 130 |

| Quaternary Carbons | - | ~135 - 145 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Rationale for Method: FTIR provides a quick and simple confirmation of the key functional groups: the ketone carbonyl (C=O) and the aromatic rings. For an aromatic ketone, the C=O stretch is shifted to a lower wavenumber due to conjugation with the phenyl ring.[12][13][14][15]

Protocol:

-

Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl & Thiophene) |

| ~2920 | C-H stretch | Methyl (asymmetric) |

| ~1680-1665 | C=O stretch | Conjugated Ketone[15][16] |

| ~1600, 1480 | C=C stretch | Aromatic Ring |

| ~1260 | C-CO-C stretch | Aromatic Ketone[13] |

| ~800-700 | C-S stretch / C-H bend | Thiophene Ring |

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is used to characterize compounds with chromophores and conjugated systems.

Rationale for Method: The extensive conjugation across the thiophene and phenyl rings will produce characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these bands are sensitive to the electronic structure of the molecule.[17][18][19]

Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-transparent solvent like acetonitrile or ethanol.

-

Acquisition: Scan the absorbance from 200 to 400 nm using a matched pair of cuvettes, with one containing the pure solvent as a blank.

Expected Results: The spectrum is expected to show strong absorbance bands (π → π* transitions) in the 230-300 nm range, characteristic of substituted thiophene and benzene systems.[17][20]

Conclusion

The analytical workflow described in this application note provides a comprehensive and robust strategy for the characterization of 1-(4-thiophen-3-yl-phenyl)-ethanone. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods (MS, NMR, FTIR, and UV-Vis) for structural confirmation, researchers can establish the identity and quality of this important chemical intermediate with a high degree of confidence. Adherence to these protocols will ensure data integrity and the successful progression of research and development projects that rely on this compound.

References

-

Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Tóth, L., et al. (1994). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. Retrieved from [Link]

-

UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]

-

Tóth, L., et al. (1994). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

-

T. Sone, et al. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. Retrieved from [Link]

-

Nagao, Y. (n.d.). Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Shimadzu. Retrieved from [Link]

-

Abdiryim, T., et al. (2012). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing. Retrieved from [Link]

-

Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved from [Link]

-

Schnappinger, T., et al. (2024). The “simple” photochemistry of thiophene. AIP Publishing. Retrieved from [Link]

-

G. Spoto, et al. (1999). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. ResearchGate. Retrieved from [Link]

-

1-(Thiophen-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu. Retrieved from [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

1-[4-(Phenylcarbonyl)thiophen-3-yl]ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Vasil'ev, P. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Retrieved from [Link]

-

Peris, M., & Escuder-Gilabert, L. (2013). Analytical methods for the quantification of volatile aromatic compounds. ResearchGate. Retrieved from [Link]

-

Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

-

de la Torre, A., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. National Institutes of Health. Retrieved from [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

-

Ethanone, 1-[4-(methylthio)phenyl]-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Tsonis, L. H., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]

-

1-(4-(Benzylthio)phenyl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

-

Flores-Alamo, M., et al. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC. Retrieved from [Link]

-